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Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxyphenoxyacetic acid (CAS No: 2088-24-6), a key organic compound with applications
in pharmaceutical and chemical research. This document presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,
alongside detailed experimental protocols to aid in the replication and interpretation of these
findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Methoxyphenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 1H -COOH
~7.20 Triplet 1H Ar-H
~6.75 Multiplet 3H Ar-H
~4.65 Singlet 2H -O-CHza-
~3.78 Singlet 3H -OCHs

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
~171 C=0

~160 Ar-C-O

~158 Ar-C-OCHs
~130 Ar-CH

~108 Ar-CH

~107 Ar-CH

~102 Ar-CH

~65 -O-CHa-

~55 -OCHs

Note: The NMR data presented is predicted based on the analysis of structurally similar

compounds and standard chemical shift tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad dimer)

3050-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1760-1690 Strong C=0 stretch (Carboxylic acid)

1600-1450 Medium to Strong C=C stretch (Aromatic ring)

1250-1200 Strong C-O stretch (Aryl ether)

1150-1050 Strong C-O stretch (Alkyl ether)

950-910 Medium, Broad O-H bend (Carboxylic acid)
Mass Spectrometry (MS)

miz Relative Intensity (%) Assighment

182 ~85 [M]* (Molecular lon)

137 ~100 [M - COOH]*

109 Moderate [M - COOH - COJ* or [C7HeQO]*

77 Moderate [CeHs]*

Note: The mass spectrometry data is based on Electron lonization (El) and represents a
plausible fragmentation pattern. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-Methoxyphenoxyacetic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCIs) or
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Deuterated Dimethyl Sulfoxide (DMSO-de), in a standard 5 mm NMR tube. A small amount of
Tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

¢ IH NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

[e]

Spectral Width: -2 to 14 ppm.

o

Acquisition Time: 3-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 16-64, depending on sample concentration.

e 1BC NMR Parameters:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0 to 220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software. Chemical
shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o A small amount of 3-Methoxyphenoxyacetic acid (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle.

o The homogenous mixture is then compressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

» Data Acquisition:

[¢]

A background spectrum of the empty sample compartment is first recorded.

[¢]

The KBr pellet containing the sample is then placed in the sample holder.

[e]

The spectrum is typically recorded over the range of 4000 to 400 cm~* with a resolution of
4 cm™1,

[e]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a
small amount of the solid sample is placed in a capillary tube at the end of the probe.

e Instrumentation: An Electron lonization (El) mass spectrometer is used.
 lonization and Fragmentation:
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.
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o The sample is vaporized and then bombarded with a high-energy electron beam, causing
ionization and subsequent fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

» Data Acquisition: The detector records the abundance of each ion, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methoxyphenoxyacetic acid.
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Caption: General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294339#spectroscopic-data-of-3-

methoxyphenoxyacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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